Boiling Point and Density Differentiation Versus 4-tert-Butyl-4'-chlorobenzophenone
Compared with its tert-butyl isomer (CAS 67743-49-1), 4-n-Butyl-4'-chlorobenzophenone exhibits a higher calculated boiling point (393.75°C vs. 380.2°C) and a slightly higher density (1.112 g/cm³ vs. 1.107 g/cm³) [1]. These differences reflect the influence of linear versus branched alkyl substitution on molecular packing and intermolecular interactions.
| Evidence Dimension | Boiling point and density |
|---|---|
| Target Compound Data | Boiling point: 393.75°C; Density: 1.112 g/cm³ |
| Comparator Or Baseline | 4-tert-Butyl-4'-chlorobenzophenone: Boiling point: 380.2°C; Density: 1.107 g/cm³ |
| Quantified Difference | Δ Boiling point = +13.55°C; Δ Density = +0.005 g/cm³ |
| Conditions | Calculated values at 760 mmHg; data compiled from ChemBlink and Chemsrc |
Why This Matters
The 13.55°C higher boiling point can facilitate cleaner separation during vacuum distillation and may influence the thermal processing window in polymer or liquid crystal formulations.
- [1] Chemsrc. 4-tert-Butyl-4'-chlorobenzophenone: boiling point 380.2°C, density 1.107 g/cm³. Available at: https://m.chemsrc.com/en/cas/67743-49-1_849257.html View Source
